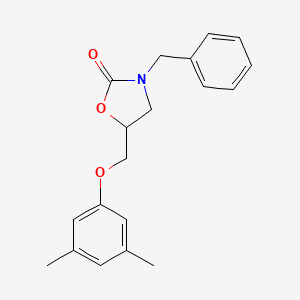
3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one is a synthetic organic compound with the molecular formula C20H23NO3 It is characterized by the presence of an oxazolidinone ring, a benzyl group, and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Dimethylphenoxy Moiety: The dimethylphenoxy group can be attached through an etherification reaction using 3,5-dimethylphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenoxy derivatives.
Scientific Research Applications
3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-((2,4-dimethylphenoxy)methyl)oxazolidin-2-one
- 3-Benzyl-5-((4-methylphenoxy)methyl)oxazolidin-2-one
- 3-Benzyl-5-((2,6-dimethylphenoxy)methyl)oxazolidin-2-one
Uniqueness
3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one is unique due to the specific positioning of the dimethyl groups on the phenoxy moiety, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
2385457-74-7 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-benzyl-5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H21NO3/c1-14-8-15(2)10-17(9-14)22-13-18-12-20(19(21)23-18)11-16-6-4-3-5-7-16/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
RLMYWFYUYQEWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CN(C(=O)O2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















